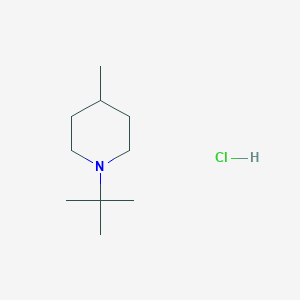
1-Tert-butyl-4-methylpiperidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-4-methylpiperidine;hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are heterocyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. The tert-butyl and methyl groups attached to the piperidine ring confer unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1-Tert-butyl-4-methylpiperidine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, tert-butyl chloride, and methyl iodide.
Reaction Conditions: The piperidine is first reacted with tert-butyl chloride in the presence of a base such as sodium hydroxide to form 1-tert-butylpiperidine. This intermediate is then reacted with methyl iodide under similar conditions to yield 1-tert-butyl-4-methylpiperidine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the 1-tert-butyl-4-methylpiperidine to form the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Tert-butyl-4-methylpiperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl or methyl groups can be replaced by other functional groups using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of secondary amines.
Applications De Recherche Scientifique
1-Tert-butyl-4-methylpiperidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Tert-butyl-4-methylpiperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and methyl groups enhance its binding affinity and selectivity, allowing it to modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
1-Tert-butyl-4-methylpiperidine;hydrochloride can be compared with other similar compounds, such as:
1-Tert-butyl-4-hydroxymethylpiperidine: This compound has a hydroxymethyl group instead of a methyl group, leading to different reactivity and applications.
1-Tert-butyl-4-phenylpiperidine: The presence of a phenyl group confers distinct chemical properties and uses in organic synthesis.
1-Tert-butyl-4-ethylpiperidine: The ethyl group provides different steric and electronic effects compared to the methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and binding properties, making it valuable in various scientific and industrial contexts.
Propriétés
Numéro CAS |
65927-66-4 |
|---|---|
Formule moléculaire |
C10H22ClN |
Poids moléculaire |
191.74 g/mol |
Nom IUPAC |
1-tert-butyl-4-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-9-5-7-11(8-6-9)10(2,3)4;/h9H,5-8H2,1-4H3;1H |
Clé InChI |
XKVWOGOIDKWTCR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine](/img/structure/B14476482.png)
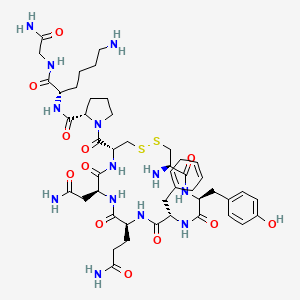


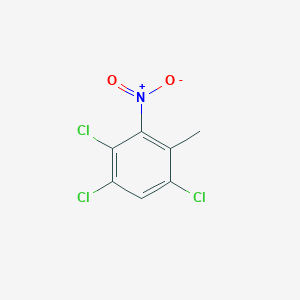
![Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol](/img/structure/B14476499.png)
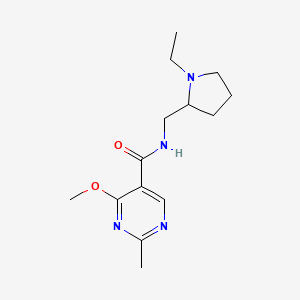
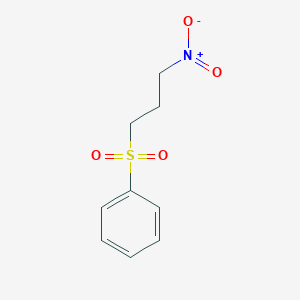
![1,1'-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14476507.png)
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B14476511.png)
![N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide](/img/structure/B14476515.png)
